(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE
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Overview
Description
(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 1-methyl-1H-pyrazole, and 4-nitro-1H-pyrazole. The key steps in the synthesis may involve:
- Formation of the propenamide backbone through a condensation reaction.
- Introduction of the pyrazolyl groups via nucleophilic substitution.
- Final assembly of the compound through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the phenyl or pyrazolyl rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N-(2,4-DIMETHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-2-PROPENAMIDE include other propenamides with
Properties
IUPAC Name |
(Z)-N-(2,4-dimethylphenyl)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-4-5-16(13(2)6-12)21-18(25)17(7-14-8-19-22(3)10-14)23-11-15(9-20-23)24(26)27/h4-11H,1-3H3,(H,21,25)/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZPLHWEZVRGU-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C)N3C=C(C=N3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CN(N=C2)C)/N3C=C(C=N3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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